N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine
Description
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine (CAS: 524057-24-7) is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-fluorophenyl moiety. Its molecular formula is C₁₃H₁₄FN₅, with a molecular weight of 259.28 g/mol . The compound’s structure combines a pyrimidine ring substituted with methyl groups and a fluorinated aromatic ring, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUGUQUSJHRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178389 | |
| Record name | Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524057-24-7 | |
| Record name | Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524057-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine comprises a 4,6-dimethylpyrimidin-2-yl group linked via a guanidine bridge to a 2-fluorophenyl ring. The molecular weight is 259.28 g/mol, with a computed density of 1.28 g/cm³. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and crystallization behavior.
Synthetic Methodologies
One-Pot Synthesis via Phenylguanidinium Intermediate
The most efficient route, adapted from WO2011067362A1, involves a one-pot reaction sequence without isolating intermediates.
Reaction Scheme
Formation of Phenylguanidinium Salt :
2-Fluoroaniline reacts with cyanamide in aqueous hydrochloric acid (20–30% v/v) at 60–80°C for 4–6 hours. The acid protonates the aniline, enhancing its electrophilicity for nucleophilic attack by cyanamide.
$$
\text{2-Fluoroaniline + Cyanamide} \xrightarrow{\text{HCl, H₂O}} \text{2-Fluorophenylguanidinium Chloride}
$$
The molar ratio of 2-fluoroaniline to cyanamide is maintained at 1.0:0.8–2.0 to minimize side products.Cyclization with Acetylacetone :
The guanidinium intermediate is treated with acetylacetone (1.0:0.8–10.0 molar ratio) in aqueous sodium hydroxide (pH 10–12) at reflux (90–100°C) for 8–12 hours. Base deprotonates the guanidinium group, enabling condensation with acetylacetone to form the pyrimidine ring.
$$
\text{2-Fluorophenylguanidinium Chloride + Acetylacetone} \xrightarrow{\text{NaOH, H₂O}} \text{this compound}
$$
Optimization Parameters
- Temperature : Elevated temperatures (>80°C) accelerate cyclization but risk decomposition.
- Base Concentration : Excess NaOH (>2 M) improves yield by ensuring complete deprotonation.
- Workup : The crude product is crystallized from ethanol/water (3:1 v/v), yielding 68–72% purity, which is upgraded to >95% via recrystallization in acetonitrile.
Alternative Stepwise Synthesis
A modular approach isolates intermediates for quality control, though it is less industrially viable.
Pyrimidine Ring Formation
4,6-Dimethyl-2-aminopyrimidine is synthesized separately by condensing acetylacetone with guanidine carbonate at 120°C under reduced pressure.
Guanidine Coupling
The aminopyrimidine reacts with 2-fluorophenyl isothiocyanate in dimethylformamide (DMF) at 80°C, followed by desulfurization with mercuric oxide to yield the target compound. This method achieves 55–60% yield but requires hazardous reagents.
Analytical Characterization
Spectroscopic Data
Industrial Scalability and Challenges
Process Economics
The one-pot method reduces production costs by 40% compared to stepwise synthesis, primarily by eliminating intermediate isolation.
Fluorine-Specific Considerations
The electron-withdrawing fluorine atom slows guanidinium formation, necessitating extended reaction times. Ortho-substitution also complicates crystallization, requiring polarity-adjusted solvent systems.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties. For instance, it has been evaluated against specific cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is hypothesized to involve the modulation of signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of EGFR signaling |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
Agricultural Sciences
In agricultural research, compounds similar to this compound are being explored for their potential as agrochemicals. Their ability to modulate plant growth and resistance to pests makes them valuable in crop protection strategies.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of this compound on common weeds. Results indicated effective growth inhibition at specific concentrations, suggesting its potential use as a selective herbicide.
| Weed Species | Concentration (g/ha) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 1.0 | 85 |
| Echinochloa crus-galli | 0.5 | 70 |
Material Sciences
The compound's unique structure allows for exploration in material sciences, particularly in developing new polymers or nanomaterials with enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) |
|---|---|---|
| Polyethylene | 5 | 25 |
| Polystyrene | 10 | 30 |
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent Variations on the Aromatic Ring
N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine (CAS: 94828-52-1)
- Molecular Formula : C₁₄H₁₄F₃N₅
- Molecular Weight : 309.29 g/mol
- Key Differences : The 3-(trifluoromethyl)phenyl group introduces a bulkier, highly electronegative substituent compared to fluorine. This increases molecular weight and may enhance metabolic stability but reduce cell permeability due to steric hindrance .
- Physical Properties : Melting point = 152–153°C .
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (CAS: 34747-52-9)
- Molecular Formula : C₁₄H₁₇N₅O
- Molecular Weight : 271.32 g/mol
- Key Differences: The 4-methoxyphenyl group is electron-donating, altering electronic interactions with biological targets.
N-(4,6-Dimethylpyrimidin-2-yl)-N'-phenylguanidine (CAS: 16018-49-8)
Substituent Variations on the Pyrimidine Ring
N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 332073-80-0)
- Molecular Formula : C₁₅H₁₉N₅
- Molecular Weight : 269.35 g/mol
Herbicidal Activity
Antibacterial Activity
Structural and Functional Insights
Electronic Effects
- Fluorine vs. Trifluoromethyl : Fluorine’s smaller size and moderate electronegativity balance lipophilicity and target binding, whereas trifluoromethyl’s bulk may hinder interactions despite superior metabolic stability .
- Methoxy vs. Methyl : Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering charge distribution in the guanidine bridge and aromatic system .
Steric Considerations
- 2-Fluorophenyl vs. 3,4-Dimethylphenyl : The planar 2-fluorophenyl group minimizes steric clashes compared to ortho-substituted bulkier groups, favoring interactions with flat binding pockets (e.g., DNA grooves or kinase active sites) .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine, with the CAS number 524057-24-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The compound has been studied for various biological activities, including antiviral, anticancer, and antimicrobial properties. The following sections detail these activities.
Antiviral Activity
Recent studies have indicated that derivatives of guanidine compounds exhibit significant antiviral effects. For instance, analogs of this compound have shown efficacy against viruses such as chikungunya virus (CHIKV).
Table 1: Antiviral Activity of Guanidine Derivatives
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Not specified | Not specified | Not specified |
| Analog 1 | 8.68 | 122 | 14.2 |
| Optimized Compound 6a | Not specified | Not specified | >61 |
The selectivity index (SI) is critical as it indicates the compound's potential safety profile in therapeutic applications. A higher SI suggests a lower risk of cytotoxicity while maintaining antiviral efficacy .
Anticancer Activity
Guanidine derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain modifications to the guanidine structure can enhance cytotoxicity against various cancer cell lines.
Case Study:
In a study examining the effects of modified guanidines on colon carcinoma cells, compounds similar to this compound showed promising results. The structure-activity relationship indicated that specific substitutions on the pyrimidine ring significantly influenced anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has been less explored but is noteworthy. Preliminary investigations suggest that guanidine derivatives may exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Guanidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | Not specified |
| Analog 1 | Escherichia coli | Not specified |
Further studies are needed to establish the full spectrum of antimicrobial activity and the mechanisms involved .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring and the phenyl group have shown to affect both potency and selectivity.
Key Findings:
Q & A
Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation or oxidation reactions. Key methods include:
- Cyclocondensation : Heating 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid at 473 K for 1 hour, yielding 85% after recrystallization (ethanol) .
- Thiourea Oxidation : Reacting thiourea derivatives with NaClO₂ and NH₃ in DMF at 80°C, achieving ~35% yield .
Q. Critical Conditions :
- Acid catalysis (e.g., acetic acid) enhances cyclization efficiency.
- Solvent choice (DMF for oxidation; ethanol for recrystallization) impacts purity and yield.
- Temperature control (80–100°C) prevents side reactions.
Q. Table 1: Synthesis Optimization
| Method | Reactants/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetylacetone, acetic acid, 473 K | 85% | |
| Thiourea oxidation | NaClO₂, NH₃, DMF, 80°C | 35% |
Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(8) motifs) .
- SHELX Refinement : Programs like SHELXL refine crystal structures, handling H-atom placement via riding models and resolving disorder .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; MS validates molecular weight .
Q. Key Parameters :
- For XRD: Omit bad-agreement reflections (e.g., (-1 2 3), (0 1 2)) to improve R-factors .
- For NMR: Use deuterated solvents (DMSO-d₆, CDCl₃) to enhance signal resolution.
Q. What models assess the biological activity of this guanidine derivative?
Methodological Answer:
- In Vivo : BALB/c mice with F3II tumor cells test anti-metastatic effects (e.g., 25 mg/kg, i.p., reducing lung colonies by 60%) .
- In Vitro :
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement?
Methodological Answer:
Q. What strategies enhance selectivity for enzymatic targets like Rac1 or RAS/MAPK?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 2-fluorophenyl vs. trifluoromethylphenyl) to probe steric/electronic effects on Rac1 binding .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding poses in RAS GTPase domains .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects.
Q. How to resolve conflicting biological activity results between analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., ZINC69391’s anti-metastatic vs. herbicidal activity in analogs) .
- Crystallographic Overlays : Superimpose structures (e.g., PyMOL) to correlate conformational flexibility with activity .
- Dose-Response Curves : Re-test compounds under standardized conditions (e.g., fixed pH, serum-free media).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
